molecular formula C14H24O2 B098104 7-Dodecyn-1-ol, acetate CAS No. 16504-87-3

7-Dodecyn-1-ol, acetate

Cat. No. B098104
CAS RN: 16504-87-3
M. Wt: 224.34 g/mol
InChI Key: MOQHPDPEMFZABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dodecyn-1-ol, acetate is a chemical compound that belongs to the family of alkynes. It is a highly reactive compound that has been used in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.

Mechanism Of Action

The mechanism of action of 7-Dodecyn-1-ol, acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. The compound has been shown to react with various electrophiles such as aldehydes, ketones, and epoxides.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Dodecyn-1-ol, acetate have not been extensively studied. However, the compound has been shown to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Dodecyn-1-ol, acetate in lab experiments is its high reactivity. The compound can react with a wide range of electrophiles, making it a versatile building block for the synthesis of various organic compounds. Additionally, the compound is readily available and relatively inexpensive. However, one of the limitations of using 7-Dodecyn-1-ol, acetate in lab experiments is its high reactivity. The compound can react with unwanted reagents, leading to the formation of unwanted products.

Future Directions

There are several future directions for the study of 7-Dodecyn-1-ol, acetate. One direction is the study of the compound's mechanism of action. Understanding the mechanism of action of the compound can lead to the development of new synthetic methods and the discovery of new applications. Another direction is the study of the compound's biochemical and physiological effects. Understanding the compound's effects on microorganisms and cells can lead to the development of new antimicrobial agents and drugs. Additionally, the compound can be used as a precursor for the synthesis of new materials with unique properties.

Synthesis Methods

7-Dodecyn-1-ol, acetate can be synthesized using different methods. One of the most common methods is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. Another method for the synthesis of 7-Dodecyn-1-ol, acetate is the alkyne reduction reaction. This reaction involves the reduction of an alkyne with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reduction reaction is carried out in an organic solvent such as ether or ethanol.

Scientific Research Applications

7-Dodecyn-1-ol, acetate has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. The compound has been used as a building block for the synthesis of various organic compounds such as alcohols, ketones, and esters. Another application of 7-Dodecyn-1-ol, acetate is in the field of materials science. The compound has been used as a precursor for the synthesis of various materials such as polymers and nanoparticles. Additionally, 7-Dodecyn-1-ol, acetate has been used in the field of biochemistry. The compound has been used as a substrate for the study of enzyme-catalyzed reactions.

properties

CAS RN

16504-87-3

Product Name

7-Dodecyn-1-ol, acetate

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodec-7-ynyl acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5,8-13H2,1-2H3

InChI Key

MOQHPDPEMFZABV-UHFFFAOYSA-N

SMILES

CCCCC#CCCCCCCOC(=O)C

Canonical SMILES

CCCCC#CCCCCCCOC(=O)C

Other CAS RN

16504-87-3

synonyms

7-Dodecyn-1-ol acetate

Origin of Product

United States

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